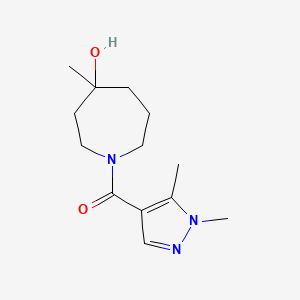![molecular formula C15H22N2O B6644983 N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, commonly known as ACHP, is a chemical compound that has been widely used in scientific research. ACHP is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes, including pain sensation, inflammation, and appetite. By inhibiting FAAH, ACHP increases the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.
Mechanism of Action
ACHP works by inhibiting the enzyme N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, ACHP increases the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors and various biochemical and physiological effects.
Biochemical and Physiological Effects:
ACHP has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors. This, in turn, leads to analgesic, anti-inflammatory, and anxiolytic effects. ACHP has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
ACHP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, making it an ideal tool for studying the role of endocannabinoids in various physiological processes. ACHP is also relatively stable and can be easily synthesized in large quantities. However, ACHP has some limitations as well. It has poor solubility in water, making it difficult to administer in vivo. ACHP also has a relatively short half-life, requiring frequent dosing in animal models.
Future Directions
There are several future directions for research on ACHP. One potential direction is to investigate the therapeutic potential of ACHP in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide inhibitors that can be used in clinical settings. Additionally, further research is needed to understand the long-term effects of ACHP and other N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide inhibitors on the endocannabinoid system and overall physiological function.
Synthesis Methods
The synthesis of ACHP involves the reaction of 2-phenylpropanoyl chloride with (1R,2R)-2-aminocyclohexanol in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure ACHP.
Scientific Research Applications
ACHP has been extensively used in scientific research to study the role of endocannabinoids in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. ACHP has also been used to investigate the potential therapeutic applications of endocannabinoid modulation in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases.
properties
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-4,7-8,11,13-14H,5-6,9-10,16H2,1H3,(H,17,18)/t11?,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUNVLVDBBDWDR-HIDCPEKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)C(=O)N[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)

![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)